molecular formula C23H27N3O5S B2857714 2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627046-99-5

2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2857714
CAS No.: 627046-99-5
M. Wt: 457.55
InChI Key: KVXVORMCVGVFNB-UHFFFAOYSA-N
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Description

2-(propylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic heterocyclic compound with interesting structural features, making it a valuable subject for scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

One approach involves the cyclocondensation of appropriate starting materials, such as 3,4,5-trimethoxybenzaldehyde, with 2-propylthio-4,6-dioxo-5,6,7,8-tetrahydropyrido[4,5-d]pyrimidine in the presence of suitable catalysts and under specific reaction conditions, like controlled temperature and pH.

Industrial Production Methods

Scaling up for industrial production would typically require optimizing reaction conditions for higher yield and purity, including precise control of temperature, solvent use, and employing more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: It can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

  • Reduction: Potential reduction reactions involve the aromatic ring or carbonyl groups.

  • Substitution: Functional groups on the aromatic ring can participate in substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or peracids can facilitate oxidation.

  • Reduction: Reagents such as lithium aluminum hydride or sodium borohydride may be used.

  • Substitution: Conditions vary, often involving bases or acids as catalysts.

Major Products

The products depend on the specific reaction but can include oxidized, reduced, or substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

The compound is useful in synthetic organic chemistry, providing a framework for creating new heterocyclic structures.

Biology

Studies may explore its biological activity, like antimicrobial or anticancer properties, due to its unique structure.

Medicine

Its potential as a pharmaceutical intermediate or active ingredient in drug development is notable.

Industry

Used in materials science for developing new polymers or as a catalyst in chemical processes.

Mechanism of Action

Its mechanism of action often involves interactions with biological macromolecules, such as binding to proteins or DNA. The specific pathways depend on the target application, but the presence of multiple functional groups allows versatile interactions.

Comparison with Similar Compounds

Comparison

  • Similar Compounds: Compounds like quinoline derivatives and pyrimidine analogs share structural similarities but differ in specific functional groups or substitution patterns.

  • Uniqueness: The combination of propylsulfanyl and trimethoxyphenyl groups provides unique electronic and steric properties, distinguishing it from other related compounds.

Properties

IUPAC Name

2-propylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-5-9-32-23-25-21-19(22(28)26-23)17(18-13(24-21)7-6-8-14(18)27)12-10-15(29-2)20(31-4)16(11-12)30-3/h10-11,17H,5-9H2,1-4H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXVORMCVGVFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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